2,1,3-苯并噻二唑-4-羰基氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

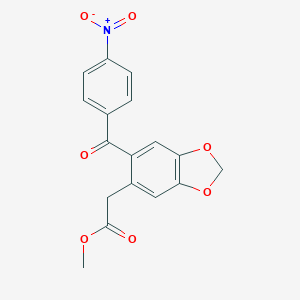

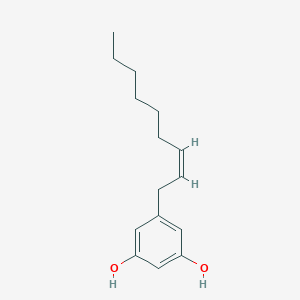

2,1,3-Benzothiadiazole-4-carbonyl chloride is a chemical compound that serves as a core structure for various derivatives with applications in coordination chemistry, crystal engineering, and light technology. It is a photoluminescent compound that has been extensively studied due to its potential in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives can be achieved through various methods. For instance, 2-Aminobenzothiazole can react with trichloromethanesulfenyl chloride to yield derivatives of the 3H-1,2,4-thiadiazolo[3,4-b]benzothiazole ring system . Additionally, a metal-free synthesis approach has been developed for the synthesis of 1,3,5-triazines or 1,2,4-thiadiazoles from benzyl chlorides and benzylamines mediated by elemental sulfur . Another method involves the synthesis of benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole from benzo[1,2-c:3,4-c'] - bis [1,2,5] thiadiazole .

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole derivatives has been elucidated using single-crystal X-ray diffraction, UV-Vis and IR spectroscopy, and DFT and QTAIM calculations. For example, the structure of a Zn complex with 2,1,3-benzothiadiazole ligands was confirmed, revealing a novel type of coordination to the metal center . The molecular structure of these compounds is crucial for their function in various applications, including their photoluminescent properties .

Chemical Reactions Analysis

2,1,3-Benzothiadiazole derivatives undergo various chemical reactions that are essential for their applications. For instance, the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate leads to novel complexes that emit fluorescence in solution at room temperature . The reactivity of these compounds allows for the formation of complexes with interesting photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-Benzothiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include photoluminescence, which is a key feature for their use in light technology . The complexes formed by these derivatives can exhibit intense absorption and fluorescence emission in solution, which are important for their applications in organic electronics . Additionally, the solubility and stability of these compounds in various solvents can be studied using techniques like 1H NMR .

科学研究应用

配位化学和晶体工程

功能化的2,1,3-苯并噻二唑,包括2,1,3-苯并噻二唑-4-羰基氯化物衍生物,在金属配位化学和晶体工程中展示了新颖的应用。这些化合物可以与ZnCl2等金属形成配合物,通过氨基展示出与金属中心的独特配位。这种新颖的配位类型揭示了为各种应用创建具有设计特性的复杂结构的潜力。此外,这些配合物展示了晶体工程的有趣特性,为设计具有定制光物理特性的有机固体提供了新的前景 (Bashirov et al., 2014)。

光电材料

2,1,3-苯并噻二唑-4-羰基氯化物的衍生物在创建高效发光材料方面至关重要,对于有机发光二极管(OLED)、太阳能电池和光伏电池等光电子器件至关重要。该化合物能够形成各种复合物,在室温下展示出发光性能,突显了其在开发新型光电材料中的多功能性和重要性。这些复合物已经被表征其光物理性能,凸显了它们在光技术应用中的潜力 (Mancilha et al., 2011)。

分子有机电子学

2,1,3-苯并噻二唑及其衍生物,包括从2,1,3-苯并噻二唑-4-羰基氯化物合成的衍生物,在适用于分子有机电子学的发光化合物化学中发挥关键作用。它们的纳入到有机电子器件设计中受到它们吸电子性质的驱动,这些材料的电子特性得到增强。这些化合物对于有机发光二极管、太阳能电池和其他技术的发展至关重要,展示了其在推动有机电子学中的多功能性和实用性 (Neto等,2013)。

电催化应用

已经探索了2,1,3-苯并噻二唑衍生物的电催化性质,用于氢气生产,展示了该化合物在结构和电子应用之外的实用性。一个具体的例子包括基于苯并噻二唑的小有机分子用于电催化产氢,展示了在某些酸存在时显著的法拉第效率。这突显了2,1,3-苯并噻二唑衍生物在催化和可再生能源技术中的潜力 (Axelsson et al., 2021)。

安全和危害

未来方向

属性

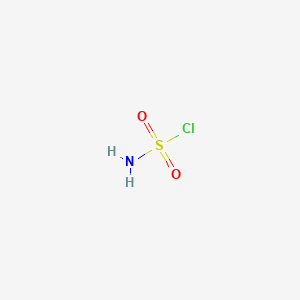

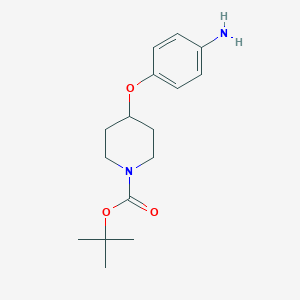

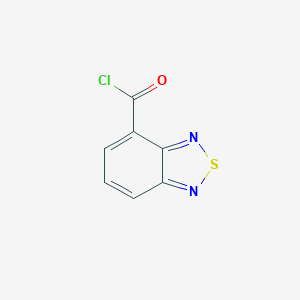

IUPAC Name |

2,1,3-benzothiadiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMNSWHLNANDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383579 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4-carbonyl chloride | |

CAS RN |

148563-33-1 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。